molecular formula C4H10ClNO3 B2878054 Methyl (2R)-2-aminooxypropanoate;hydrochloride CAS No. 2248172-23-6

Methyl (2R)-2-aminooxypropanoate;hydrochloride

Cat. No.: B2878054
CAS No.: 2248172-23-6
M. Wt: 155.58
InChI Key: SZYDMIDEVVKHLP-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-aminooxypropanoate hydrochloride, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. MAP is a derivative of hydroxylamine and has a chiral center, making it an attractive molecule for various applications in organic chemistry, biochemistry, and pharmaceutical research. In

Scientific Research Applications

Coordination Compounds and Spectroscopy

Methyl (2R)-2-aminooxypropanoate hydrochloride has been studied for its interaction with palladium(II), revealing its ability to form chelates and coordinate through the nitrogen atom of the aminooxy group. This property makes it a potential ligand for developing new coordination compounds, which could have applications in catalysis, materials science, and medicinal chemistry (Warnke & Trojanowska, 1993).

Esterification and Methylation Techniques

Research has explored the use of Methyl (2R)-2-aminooxypropanoate hydrochloride in the preparation of methyl esters, highlighting its role in the esterification of acids. This application is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals (Radin, Hajra, & Akahori, 1960).

Glycolipid Analysis

The compound has contributed to the development of methodologies for analyzing aminosugar linkages in glycolipids. This research is significant for understanding complex biological systems and could impact the study of cell membranes, signaling pathways, and disease mechanisms (Stellner, Saito, & Hakomori, 1973).

Herbicide Mechanism of Action

Methyl (2R)-2-aminooxypropanoate hydrochloride's derivative, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, has been analyzed for its herbicidal activity and mechanism of action. Understanding how these compounds interact with plant physiology helps in designing more effective and environmentally friendly herbicides (Shimabukuro et al., 1978).

Amino Acid Derivatives Synthesis

The utility of Methyl (2R)-2-aminooxypropanoate hydrochloride in synthesizing amino acid methyl ester hydrochlorides has been demonstrated. This method is beneficial for producing derivatives with potential applications in peptide synthesis, drug development, and other areas of organic chemistry (Li & Sha, 2008).

Properties

IUPAC Name

methyl (2R)-2-aminooxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYDMIDEVVKHLP-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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